(3E)-2-Propylpent-3-enoic acid

Description

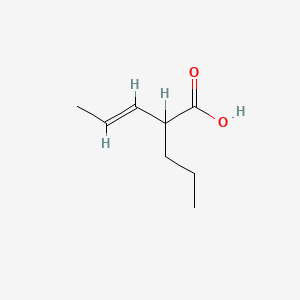

Structure

3D Structure

Properties

CAS No. |

72010-19-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

(E)-2-propylpent-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |

InChI Key |

WTMAHJABDOHPDJ-HWKANZROSA-N |

SMILES |

CCCC(C=CC)C(=O)O |

Isomeric SMILES |

CCCC(/C=C/C)C(=O)O |

Canonical SMILES |

CCCC(C=CC)C(=O)O |

Origin of Product |

United States |

Nomenclatural Precision and Stereochemical Designations of 3e 2 Propylpent 3 Enoic Acid

The precise identification of a chemical compound is fundamental to scientific discourse. (3E)-2-Propylpent-3-enoic acid is defined by its systematic name and specific stereochemical configuration.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-2-propylpent-3-enoic acid . nih.gov The "(3E)" designation is crucial as it describes the stereochemistry around the carbon-carbon double bond. The 'E' comes from the German word entgegen, meaning "opposite," indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

This compound is also known by several synonyms, which are often encountered in scientific literature. These include 3-En-valproic acid and 3-en-VPA. nih.gov Its geometric isomer is (3Z)-2-Propylpent-3-enoic acid, where the 'Z' (from the German zusammen, meaning "together") indicates the higher priority groups are on the same side of the double bond. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | (E)-2-propylpent-3-enoic acid nih.gov |

| Molecular Formula | C8H14O2 nih.gov |

| CAS Number | 72010-19-6 nih.gov |

| ChEBI ID | CHEBI:195734 nih.gov |

| PubChem CID | 6439747 nih.gov |

| InChI Key | WTMAHJABDOHPDJ-HWKANZROSA-N nih.gov |

| SMILES | CCCC(/C=C/C)C(=O)O nih.gov |

Classification of 3e 2 Propylpent 3 Enoic Acid Within Branched Chain Unsaturated Fatty Acids

(3E)-2-Propylpent-3-enoic acid fits within the chemical class of lipids and lipid-like molecules. contaminantdb.cahmdb.ca More specifically, it is categorized as a branched-chain unsaturated fatty acid. contaminantdb.canih.govhmdb.ca

Fatty Acid: It possesses a carboxylic acid head and a hydrocarbon tail. nih.gov

Unsaturated: The carbon chain contains at least one carbon-carbon double bond. nih.govhmdb.ca

Branched-Chain: The carbon chain has a substituent, in this case, a propyl group at the second carbon position. contaminantdb.canih.govhmdb.ca Branched-chain fatty acids are commonly found in bacteria and can be present in various animal-derived products. gerli.comwikipedia.org They are known to play roles in microbial physiology and can influence the physical properties of cell membranes. nih.govebi.ac.uk

The alkylation of unsaturated fatty compounds is a significant area of research as it can lead to novel fatty acids with interesting properties for applications in lubricants and cosmetics. aocs.org

Table 2: Hierarchical Classification of this compound

| Kingdom | Super Class | Class | Sub Class | Direct Parent |

|---|---|---|---|---|

| Organic compounds | Lipids and lipid-like molecules | Fatty Acyls | Fatty acids and conjugates | Methyl-branched fatty acids hmdb.ca |

Molecular Mechanisms and Cellular Biology of 3e 2 Propylpent 3 Enoic Acid

Elucidation of Molecular Targets for (3E)-2-Propylpent-3-enoic Acid

The biological effects of this compound are intrinsically linked to its role as a metabolite of VPA. nih.gov Its molecular interactions are understood through its processing by metabolic enzymes and its physicochemical properties that govern its behavior within cellular environments.

This compound serves as a substrate for several enzymes central to xenobiotic and fatty acid metabolism. It is a product of the cytochrome P450 (CYP) mediated oxidation of VPA, a minor metabolic pathway that accounts for approximately 10% of VPA disposition. drugbank.compharmgkb.org Specifically, enzymes such as CYP2A6 and CYP2C9 are involved in its formation. pharmgkb.orgnih.gov

Once formed, the compound is a substrate for enzymes within the mitochondrial beta-oxidation pathway. drugbank.com It is activated by long-chain fatty-acid CoA ligase 1 to its corresponding acyl-CoA derivative, (3E)-2-propylpent-3-enoyl-CoA. smpdb.ca This activated form is then a substrate for carnitine O-palmitoyltransferase, which facilitates its transport into the mitochondrial matrix by converting it to (3E)-2-propylpent-3-enoylcarnitine. smpdb.ca

Currently, there is no specific evidence in the available literature demonstrating that this compound acts as an allosteric modulator of enzymes. While its parent compound, VPA, and other derivatives are known to have various enzymatic interactions, including allosteric effects on receptors like the GABA-A receptor, similar direct findings for this compound have not been reported. nih.govwikipedia.org

Table 1: Known Enzyme Interactions with this compound

| Enzyme/Enzyme System | Role | Interaction Type | Cellular Location |

| Cytochrome P450 (CYP2A6, CYP2C9) | Formation from Valproic Acid | Substrate (VPA) / Product | Endoplasmic Reticulum |

| Long-chain fatty-acid CoA ligase 1 | Activation to CoA ester | Substrate | Mitochondria |

| Carnitine O-palmitoyltransferase | Mitochondrial transport | Substrate (CoA ester) | Mitochondrial Outer Membrane |

| Carnitine O-palmitoyltransferase 2 | Reformation of CoA ester | Substrate (Acylcarnitine) | Mitochondrial Inner Membrane |

Direct interactions between this compound and specific cellular receptors have not been clearly identified in research. Studies on closely related analogues, such as 2-ene-VPA, suggest that a specific receptor site may not be the primary mediator of their anticonvulsant effects. nih.govacs.org Instead, research indicates that the biological activity of these unsaturated analogues correlates more strongly with physicochemical properties like molecular volume and lipophilicity. nih.govacs.org This suggests that their mechanism may involve less specific interactions with the plasma membrane rather than classical ligand-receptor binding. nih.govacs.org The carboxylic acid group present in the molecule is thought to be important for its activity, potentially through initial electrostatic interactions. acs.org

Influence of this compound on Cellular Signaling Cascades

As a metabolite of VPA, this compound exists within a complex biological context where the parent drug is known to influence multiple signaling pathways. VPA and its active metabolites can affect the extracellular signal-related kinase (ERK) pathway and are known to inhibit succinic semialdehyde dehydrogenase, which leads to an increase in the neurotransmitter GABA. nih.gov Furthermore, VPA is a known inhibitor of histone deacetylases (HDACs), an action that alters gene expression and is linked to many of its therapeutic effects. nih.govmdpi.com

Integration of this compound into Broader Biochemical Regulatory Networks

This compound is integrated into the broader network of fatty acid and xenobiotic metabolism. Its formation is part of the cytochrome P450-mediated oxidation pathway for VPA. pharmgkb.orgnih.gov Following its formation, it enters the cellular machinery for fatty acid processing.

The compound is transported into the cell by fatty acid transport proteins and subsequently activated to its CoA ester, (3E)-2-propylpent-3-enoyl-CoA. smpdb.ca This activation allows it to enter the mitochondrial beta-oxidation pathway, a central hub for energy production from fatty acids. drugbank.comsmpdb.ca Inside the mitochondria, it is processed to yield acetyl-CoA, which can then enter the TCA cycle. smpdb.ca The metabolism of this compound is also linked to the glutathione (B108866) detoxification system, as its downstream metabolites can be conjugated with GSH. nih.gov This places this compound at the intersection of energy metabolism and cellular defense against reactive species.

Structure-Activity Relationships (SAR) of this compound and its Analogues

The structure-activity relationships (SAR) for this compound are often inferred from studies on a range of VPA analogues. A key structural feature is the carboxylic acid group, which is considered crucial for biological activity. acs.orgmdpi.com

Studies on unsaturated analogues of VPA have revealed important SAR insights:

Lipophilicity and Volume: The anticonvulsant potency of unsaturated VPA analogues has been shown to be highly correlated with molecular volume and lipophilicity, rather than specific shape parameters. nih.govacs.org This suggests that the ability to partition into and interact with the plasma membrane is a key determinant of activity. nih.gov

Chain Length: A consistent correlation has been observed between the structure of branched-chain fatty acids related to VPA and their anticonvulsant potency, with larger molecules generally being more active. nih.gov

Metabolic Stability: Structural modifications that alter metabolic pathways can significantly impact the compound's profile. For instance, the introduction of a fluorine atom at the alpha-carbon of the related 4-ene-VPA creates an analogue (α-fluoro-4-ene VPA) that does not undergo beta-oxidation. mdpi.comnih.gov This modification prevents the formation of downstream toxic metabolites, highlighting how structural changes can modulate biological outcomes. mdpi.comnih.gov

Table 2: Structure-Activity Relationship Insights from VPA Analogues

| Structural Feature / Modification | Impact on Biological Activity | Reference |

| Increased Lipophilicity/Volume | Higher anticonvulsant potency | nih.govacs.org |

| Carboxylic Acid Moiety | Considered essential for activity | acs.orgmdpi.com |

| Alpha-Fluorination | Blocks beta-oxidation, reduces toxicity | mdpi.comnih.gov |

| Larger Molecular Size | Generally higher anticonvulsant potency | nih.gov |

Stereochemistry plays a critical role in the biological activity of many VPA metabolites and analogues. This compound is the trans (or E) isomer, which differs from its cis (or Z) counterpart, (3Z)-2-Propylpent-3-enoic acid, in the spatial arrangement of substituents around the carbon-carbon double bond. nih.govnih.gov

Impact of Structural Modifications on the Molecular Interactions of this compound

This compound, an unsaturated metabolite of the widely used anticonvulsant and mood-stabilizing drug valproic acid (VPA), possesses a unique structural feature—a carbon-carbon double bond with a specific stereochemistry. This structural element, along with other potential modifications to the valproic acid backbone, significantly influences its interactions with various molecular targets within the cell, thereby altering its biological activity and metabolic profile. The study of these structure-activity relationships is crucial for understanding the compound's efficacy and for the development of safer therapeutic analogs.

The introduction of a double bond in the C3-C4 position to form 2-propyl-3-pentenoic acid (3-ene-VPA) results in two geometric isomers: this compound and (3Z)-2-propylpent-3-enoic acid. The spatial arrangement of the substituents around this double bond can lead to differential interactions with proteins and enzymes. While direct comparative studies on the molecular interactions of the (3E) and (3Z) isomers are not extensively documented, insights can be drawn from research on valproic acid and its other analogs.

One of the primary molecular interactions influenced by the structure of valproic acid and its metabolites is their binding to plasma proteins, predominantly albumin. mdpi.com Valproic acid itself is highly protein-bound. pharmgkb.org The extent of protein binding affects the free fraction of the drug available to exert its pharmacological effects and to be metabolized. Modifications to the VPA structure, such as the introduction of a double bond, can alter this binding affinity. For instance, a study comparing valproic acid with its metabolite 2-ene-VPA (a mixture of isomers including the (3E) form) revealed differences in plasma protein binding, which in turn affects their distribution into tissues like the brain and liver.

Furthermore, structural modifications can impact the interaction of valproic acid analogs with their therapeutic targets. The anticonvulsant activity of valproic acid is attributed to several mechanisms, including the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs). mdpi.com Research on various analogs has shown that modifications to the side chains and the presence of unsaturation can affect their potency and neurotoxicity. nih.gov For example, the introduction of a fluorine atom at certain positions in the VPA molecule has been explored as a strategy to reduce its hepatotoxicity by altering its metabolic fate. mdpi.com

The following data tables summarize key molecular interactions of valproic acid and its analogs, providing a basis for understanding the potential impact of the structural features of this compound.

Table 1: Comparative Plasma Protein Binding of Valproic Acid and its Metabolite

| Compound | Free Fraction in Plasma (approximate) | Species | Reference |

| Valproic Acid | 10% (at 40 mcg/mL) | Human | drugbank.com |

| Valproic Acid | Decreased binding in renal disease | Human | nih.gov |

This table illustrates the high protein binding of the parent compound, valproic acid. The introduction of structural changes, such as a double bond in this compound, can be expected to modulate this property.

Table 2: Inhibition of Cytochrome P450 Isoforms by Valproic Acid

| CYP Isoform | Type of Inhibition | Ki Value (approximate) | Reference |

| CYP2C9 | Competitive | - | - |

| CYP2C19 | Mixed | - | - |

| CYP3A4 | Competitive | - | - |

| CYP2A6 | Mechanism-based | - | - |

| CYP1A2 | Minimal | - | - |

| CYP2D6 | Minimal | - | - |

| CYP2E1 | Minimal | - | - |

This table summarizes the inhibitory profile of valproic acid on major drug-metabolizing enzymes. The specific inhibitory constants for this compound are not detailed in the provided search results, but the data for the parent compound suggests potential interactions.

Advanced Analytical Methodologies for the Characterization and Quantification of 3e 2 Propylpent 3 Enoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of (3E)-2-Propylpent-3-enoic Acid

The definitive identification of this compound hinges on high-resolution spectroscopic methods capable of resolving its precise atomic connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for elucidating the structure of VPA metabolites. nih.gov For this compound, ¹H NMR spectroscopy would be used to identify the chemical environment of each proton. Key diagnostic signals would include those for the vinyl protons of the carbon-carbon double bond. The magnitude of the coupling constant (J-value) between these vinyl protons is critical for establishing the (E)-stereochemistry (trans configuration), which typically exhibits a larger coupling constant (usually >11 Hz) compared to the corresponding (Z)-isomer (cis). Two-dimensional NMR techniques, such as TOCSY and HMBC, can further confirm the proton and carbon framework of the molecule, even in complex biological matrices like urine. nih.gov

Mass Spectrometry (MS) High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₁₄O₂), the expected monoisotopic mass is 142.09938 Da. nih.govebi.ac.uk Electron ionization (EI) mass spectrometry of methyl-branched unsaturated fatty acid derivatives often produces characteristic fragment ions resulting from double-bond migration and subsequent cleavages, which can aid in identifying branching positions. ebi.ac.uk Softer ionization techniques, like electrospray ionization (ESI), are commonly used when coupling MS to liquid chromatography, allowing for the analysis of intact protonated or deprotonated molecules. researchgate.net

Below is a table summarizing the key identifying features of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | nih.gov |

| Monoisotopic Mass | 142.09938 Da | ebi.ac.uk |

| IUPAC Name | (E)-2-propylpent-3-enoic acid | nih.gov |

| Synonyms | 3-En-valproic acid, 3-en-VPA | nih.gov |

| SMILES | CCCC(/C=C/C)C(=O)O | nih.gov |

| InChIKey | WTMAHJABDOHPDJ-HWKANZROSA-N | nih.govebi.ac.uk |

Chromatographic Separations Coupled with Mass Spectrometry for this compound (e.g., RPLC-MS)

To analyze this compound in complex mixtures, chromatographic separation prior to mass spectrometric detection is essential. Reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted and powerful technique for the simultaneous determination of VPA and its various metabolites. nih.govbohrium.com

The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.gov A significant analytical challenge is the baseline separation of various unsaturated VPA isomers, such as 2-ene-VPA, 3-ene-VPA, and 4-ene-VPA, which can have very similar retention properties and identical mass-to-charge ratios. nih.gov Optimized gradient elution programs, adjusting the ratio of an aqueous solvent and an organic solvent like acetonitrile, are necessary to achieve separation. nih.govbohrium.com

Detection is commonly performed using an electrospray ionization (ESI) source operating in negative ion mode, as carboxylic acids are readily deprotonated. bohrium.comresearchgate.net Tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. nih.gov For some VPA metabolites that exhibit poor fragmentation, a "pseudo-MRM" or "selected ion monitoring" (SIM) approach may be used, where the precursor ion is monitored as the product ion (e.g., m/z 140.9 → 140.9 for ene-VPA isomers). nih.govresearchgate.net

The table below outlines typical parameters for an RPLC-MS/MS method developed for the analysis of VPA and its ene-metabolites.

| Parameter | Description | Source |

| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) | nih.govbohrium.com |

| Column | Agilent Poroshell SB-C18 (50 mm × 4.6 mm, 2.7 µm) or similar | nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile | nih.gov |

| Flow Rate | ~0.9 mL/min | nih.gov |

| Ionization | Electrospray Ionization (ESI), Negative Ion Mode | bohrium.comresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) or Pseudo-MRM | nih.gov |

| Ion Transition | m/z 140.9 → 140.9 (for ene-VPA isomers) | nih.gov |

Development of Quantitative Assays for this compound in Complex Biological Matrices for Research Applications

For research applications, robust quantitative assays are necessary to measure the concentration of this compound in biological matrices such as plasma and urine. nih.govresearchgate.net The development and validation of these assays, typically using LC-MS/MS, follow stringent guidelines to ensure reliability.

The process begins with sample preparation, which is critical for removing interferences and concentrating the analyte. Common techniques include protein precipitation with organic solvents (e.g., methanol) or solid-phase extraction (SPE). bohrium.comresearchgate.net An internal standard, often a deuterated version of a related compound like VPA-d15, is added at the beginning of the process to correct for variability during sample handling and analysis. nih.gov

Assay validation involves demonstrating performance across several key parameters:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. bohrium.com

Linearity: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration. Correlation coefficients (r²) greater than 0.99 are typically required. nih.gov

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the results. Intra- and inter-day precision values are expected to be less than 15%. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govresearchgate.net

Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on the ionization of the analyte. bohrium.com

The table below summarizes typical validation parameters for quantitative assays of VPA metabolites in human plasma.

| Validation Parameter | Typical Acceptance Criteria | Source |

| Linearity (Correlation Coefficient, r²) | > 0.998 | nih.gov |

| Accuracy | 88-112% of nominal concentration | nih.gov |

| Precision (RSD%) | < 11.0% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.04 - 0.5 µg/mL (varies by analyte) | nih.govresearchgate.net |

| Extraction Recovery | 82.3 - 86.9% (for VPA) | researchgate.net |

These validated methods can be successfully applied to analyze patient samples, providing valuable data for research into the metabolism and disposition of valproic acid. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 3e 2 Propylpent 3 Enoic Acid

Molecular Modeling and Docking Simulations of (3E)-2-Propylpent-3-enoic Acid with Protein Targets

Detailed molecular modeling and docking simulation studies specifically investigating the interactions of this compound with protein targets are not extensively available in publicly accessible scientific literature. Computational research in this area would typically involve the use of molecular docking programs to predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors.

Such simulations would be crucial in elucidating the potential biological activity of this compound. For instance, as a metabolite of valproic acid, a drug used in the treatment of epilepsy and other neurological disorders, understanding its interaction with relevant protein targets could provide insights into the mechanism of action and potential side effects of the parent drug. The general approach for these simulations would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized using computational chemistry software.

Selection and Preparation of Protein Targets: Relevant protein structures would be obtained from databases like the Protein Data Bank (PDB). These targets could include enzymes involved in fatty acid metabolism or neurotransmitter pathways.

Molecular Docking: The ligand would be docked into the binding site of the prepared protein targets to predict the most favorable binding poses.

Analysis of Interactions: The resulting docked complexes would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.

A hypothetical docking study could explore the interaction of this compound with cytochrome P450 enzymes, which are involved in the metabolism of valproic acid. The results of such a study could be presented in a table format, as shown below.

Table 1: Hypothetical Docking Simulation Results of this compound with Cytochrome P450 Isoforms

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| CYP2C9 | -6.5 | Arg108, Phe114, Ala297 |

| CYP2A6 | -5.8 | Phe118, Asn297, Met370 |

| CYP3A4 | -5.2 | Arg105, Ser119, Phe304 |

Quantum Chemical Calculations and Conformational Analysis of this compound

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can provide valuable data on its geometric parameters, vibrational frequencies, and electronic properties.

Conformational analysis, a key aspect of these studies, aims to identify the most stable three-dimensional arrangements of the molecule. Due to the presence of rotatable single bonds, this compound can exist in various conformations. The carboxylic acid group and the propyl side chain can rotate, leading to different spatial arrangements.

Density Functional Theory (DFT) is a common method used for such calculations. By employing a suitable basis set, researchers can calculate the optimized geometry and relative energies of different conformers. The results of a conformational analysis could reveal the global minimum energy structure, which is the most populated conformation at equilibrium.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.25 |

These calculations can also yield insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of chemical reactivity.

In Silico Prediction of Metabolic Fate and Chemical Reactivity of this compound

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. For this compound, these predictions are particularly relevant as it is a known metabolite of valproic acid.

Software programs can simulate the interaction of the molecule with major drug-metabolizing enzymes, such as the cytochrome P450 superfamily. These predictions can highlight which carbon atoms are most susceptible to oxidation. The presence of the double bond and the carboxylic acid group suggests several potential metabolic pathways, including:

Beta-oxidation: A common pathway for fatty acid metabolism.

Hydroxylation: Addition of a hydroxyl group, often mediated by CYP enzymes.

Epoxidation: Formation of an epoxide across the double bond.

Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid.

The chemical reactivity of this compound can also be assessed using computational methods. The calculated electronic properties, such as the distribution of electron density and the energies of molecular orbitals, can indicate the most likely sites for nucleophilic or electrophilic attack. The double bond, for example, is a potential site for electrophilic addition reactions.

Table 3: Predicted Sites of Metabolism for this compound

| Metabolic Reaction | Predicted Site | Confidence Score |

| Hydroxylation | C4 | High |

| Hydroxylation | C5 | Medium |

| Epoxidation | C3-C4 double bond | High |

| Glucuronidation | Carboxylic acid | High |

These in silico predictions provide a valuable starting point for experimental studies to confirm the metabolic pathways and reactivity of this compound.

Pre Clinical Research Applications of 3e 2 Propylpent 3 Enoic Acid in Mechanistic Investigations

Utilization of (3E)-2-Propylpent-3-enoic Acid in Biochemical Assay Development

Currently, there is a notable lack of specific information in publicly available scientific literature regarding the utilization of isolated this compound in the development of novel biochemical assays. Research has predominantly focused on the broader toxicological and pharmacological screening of a mixture of VPA metabolites rather than on the development of assays using this specific molecule.

Investigation of this compound Effects in Cell Culture Systems

While comprehensive studies specifically detailing the effects of this compound in a wide range of cell culture systems are limited, research on unsaturated metabolites of VPA provides some insights. Generally, unsaturated metabolites of VPA are considered to be more cytotoxic than the parent compound.

Studies on primary cultures of rat hepatocytes have shown that unsaturated VPA metabolites can induce dose-dependent cytotoxicity, which is often exacerbated by the depletion of cellular glutathione (B108866) (GSH). This suggests that this compound may contribute to the hepatotoxicity observed with VPA treatment, potentially through the generation of reactive intermediates that overwhelm cellular antioxidant defense mechanisms. However, detailed mechanistic studies on specific cell lines to elucidate the precise molecular targets and pathways affected by this compound are not extensively documented.

The table below summarizes the general findings on the cytotoxicity of unsaturated VPA metabolites in cell culture.

| Cell System | Observed Effects of Unsaturated VPA Metabolites | Potential Mechanism |

| Primary Rat Hepatocytes | Dose-dependent cytotoxicity, increased lactate (B86563) dehydrogenase (LDH) leakage | Depletion of cellular glutathione (GSH), formation of reactive intermediates |

Application of this compound in Animal Models for Elucidating Biological Mechanisms

Specific studies utilizing this compound in animal models to elucidate distinct biological mechanisms are not well-documented in the available scientific literature. Research in animal models has largely focused on other VPA metabolites, such as 2-ene-VPA and 4-ene-VPA, in the context of anticonvulsant activity and teratogenicity.

Future Directions and Emerging Research Avenues for 3e 2 Propylpent 3 Enoic Acid

Unexplored Metabolic Pathways and Cryptic Biological Roles of (3E)-2-Propylpent-3-enoic Acid

The metabolic journey of this compound is primarily understood within the broader context of its parent compound, Valproic Acid. VPA undergoes complex metabolism in the liver via glucuronidation, mitochondrial β-oxidation, and cytochrome P450-mediated ω-oxidation, leading to the formation of over 50 different metabolites. researchgate.net this compound is classified as a methyl-branched fatty acid and has been detected in human tissues such as the liver and kidney. nih.govhmdb.ca

However, the specific enzymatic processes that act upon this compound following its formation are not well-defined. Future research could focus on identifying the specific enzymes responsible for its further metabolism. It is plausible that it re-enters fatty acid metabolic pathways or undergoes unique biotransformations. The double bond in its structure introduces a point of reactivity that could lead to the formation of epoxide intermediates or other reactive species, a hypothesis that warrants investigation.

Beyond its role as a metabolite, the "cryptic" biological roles of this compound are a key area for future exploration. It is known that VPA and its metabolites can influence fatty acid metabolism and cellular signaling pathways. mdpi.com For instance, some VPA metabolites are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. news-medical.net It is conceivable that this compound possesses its own distinct biological activities, potentially interacting with cellular targets that are not engaged by VPA itself. Research into its potential effects on nuclear receptors, ion channels, or enzymes involved in lipid signaling could unveil novel therapeutic or toxicological properties. Structure-activity relationship studies comparing this compound with other VPA metabolites could help to delineate the structural features responsible for specific biological effects, such as the observed lipid accumulation in hepatocytes. nih.gov

Table 1: Potential Areas of Investigation for the Biological Roles of this compound

| Research Area | Potential Focus | Rationale |

| Enzymatic Metabolism | Identification of specific enzymes metabolizing this compound. | To understand its metabolic fate and potential for bioactivation or detoxification. |

| Cellular Signaling | Investigation of effects on key signaling pathways (e.g., AMPK, PPARs). | Metabolites of the parent compound, VPA, are known to modulate these pathways. drugbank.comnews-medical.net |

| Receptor Interaction | Screening for binding affinity to nuclear receptors and ion channels. | The fatty acid-like structure suggests potential for interaction with lipid-sensing receptors. |

| Toxicity Profile | Assessment of potential cytotoxicity and organ-specific toxicity. | To determine if it contributes to the known adverse effects of VPA. |

Innovation in Synthetic Approaches and Rational Design of this compound Analogues

The development of novel synthetic methodologies is crucial for producing this compound and its analogues in a stereospecific and efficient manner, which is essential for detailed biological evaluation. While general methods for the synthesis of unsaturated carboxylic acids exist, there is a need for innovative approaches that offer high stereoselectivity for the (E)-isomer of 2-propylpent-3-enoic acid. Future synthetic research could explore the use of modern catalytic methods, such as olefin metathesis or stereoselective olefination reactions, to achieve this.

The rational design of analogues of this compound represents a promising avenue for developing new therapeutic agents. By modifying its structure, it may be possible to enhance desired biological activities while minimizing any potential toxicity. For example, the introduction of different functional groups or the alteration of the carbon chain length could modulate the compound's pharmacokinetic properties and its interaction with biological targets. The design of novel fatty acid analogues with neuroprotective or anticancer properties is an active area of research, and insights from these studies could be applied to the development of this compound derivatives. nih.govacs.orgresearchgate.net

Table 2: Potential Strategies for the Synthesis and Design of this compound Analogues

| Strategy | Description | Potential Outcome |

| Stereoselective Synthesis | Utilization of modern catalytic methods to control the geometry of the double bond. | High-yield production of the pure (E)-isomer for accurate biological testing. |

| Functional Group Modification | Introduction of groups such as halogens, hydroxyls, or amides at various positions. | Altered polarity, metabolic stability, and target-binding affinity. |

| Chain Length Variation | Synthesis of analogues with shorter or longer carbon chains. | Modified lipophilicity and potential for altered biological activity. |

| Hybrid Molecule Design | Conjugation with other bioactive molecules, such as amino acids or known pharmacophores. | Creation of novel compounds with potentially synergistic or targeted effects. acs.org |

Application of Advanced Analytical Techniques for Comprehensive Profiling of this compound in Biological Systems

A thorough understanding of the in vivo behavior of this compound requires sensitive and specific analytical methods for its detection and quantification in complex biological matrices. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.net

Future research should focus on developing and validating robust LC-MS/MS methods for the specific and sensitive quantification of this compound in plasma, urine, and tissue samples. Such methods would be invaluable for pharmacokinetic studies and for investigating its role as a potential biomarker. Furthermore, high-resolution mass spectrometry can aid in the identification of its downstream metabolites. NMR spectroscopy, while generally less sensitive than MS, can provide detailed structural information about the compound and its metabolites without the need for chemical derivatization.

Table 3: Advanced Analytical Techniques for the Study of this compound

| Technique | Application | Advantages |

| LC-MS/MS | Quantification in biological fluids and tissues; metabolite identification. | High sensitivity, specificity, and suitability for complex mixtures. researchgate.net |

| High-Resolution MS | Accurate mass measurement for unequivocal formula determination of metabolites. | Enhanced confidence in the identification of unknown compounds. |

| NMR Spectroscopy | Structural elucidation of the compound and its metabolites. | Provides detailed structural information and does not require derivatization. |

| Chiral Chromatography | Separation of potential stereoisomers. | Important for assessing the biological activity of individual enantiomers if chiral centers are introduced. |

Integrative Omics Approaches for Systems-Level Understanding of this compound Biochemistry

To gain a holistic view of the biological impact of this compound, integrative "omics" approaches are indispensable. doi.org By combining metabolomics, proteomics, and transcriptomics, researchers can move beyond a single-target perspective and understand how this compound perturbs entire biological systems.

Metabolomics studies can reveal broader alterations in the metabolic network following exposure to this compound, potentially identifying novel pathways it influences or biomarkers associated with its presence. nih.gov Proteomics can identify proteins whose expression levels or post-translational modifications are altered, offering clues about its mechanism of action. Transcriptomics, through techniques like RNA sequencing, can provide a global view of the changes in gene expression induced by the compound.

A systems biology approach, integrating data from these different omics platforms, will be crucial for constructing comprehensive models of the biochemical networks affected by this compound. nih.govresearchgate.net This will not only help to elucidate its cryptic biological roles but also to identify potential therapeutic targets and biomarkers for personalized medicine, particularly in the context of VPA therapy.

Table 4: Omics Approaches for Investigating this compound

| Omics Discipline | Research Focus | Expected Insights |

| Metabolomics | Global profiling of small molecule changes in response to the compound. | Identification of perturbed metabolic pathways and potential biomarkers. nih.gov |

| Proteomics | Analysis of changes in protein expression and post-translational modifications. | Elucidation of molecular targets and mechanisms of action. |

| Transcriptomics | Genome-wide analysis of changes in gene expression. | Understanding the regulatory networks affected by the compound. |

| Integrative Systems Biology | Computational modeling combining multi-omics datasets. | A holistic understanding of the compound's biological effects and network perturbations. nih.govresearchgate.net |

Q & A

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Use a factorial design to vary substituents (e.g., alkyl chain length, electron-withdrawing groups). Test bioactivity (e.g., anti-inflammatory IC₅₀) and correlate with QSAR models (e.g., Hammett σ values). Validate with ANOVA and Tukey post-hoc tests .

Q. What methodologies address limitations in characterizing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.

- Thermal Stability : Use Arrhenius plots to extrapolate shelf life from 40°C/75% RH data.

- Photodegradation : Expose to UV-Vis light (ICH Q1B) and quantify byproducts .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when sharing data on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.